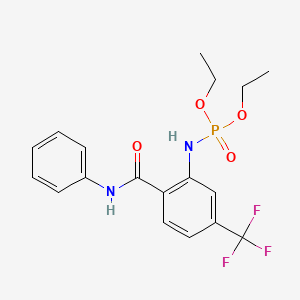
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate is a complex organic compound that features a trifluoromethyl group, a phenylcarbamoyl group, and a phosphoramidate moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible-light-promoted conditions . The phenylcarbamoyl group can be introduced through a reaction with phenyl isocyanate. The final step involves the formation of the phosphoramidate moiety, which can be achieved by reacting the intermediate with diethyl phosphoramidate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and metal-free protocols to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Radical initiators and photoredox catalysts are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphoramidates, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
Applications De Recherche Scientifique
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in medicinal chemistry.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various reactions.
α-(Trifluoromethyl)styrenes: Versatile intermediates in organic synthesis.
Uniqueness
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate is unique due to the combination of its trifluoromethyl group, phenylcarbamoyl group, and phosphoramidate moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C18H20F3N2O4P |
|---|---|
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylamino)-N-phenyl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H20F3N2O4P/c1-3-26-28(25,27-4-2)23-16-12-13(18(19,20)21)10-11-15(16)17(24)22-14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3,(H,22,24)(H,23,25) |
Clé InChI |
ANPJXURBCPMTIC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NC1=C(C=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12933100.png)
![N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide](/img/structure/B12933102.png)
![1-[2-(2-Hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/no-structure.png)
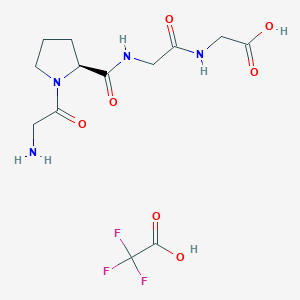

![tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B12933139.png)
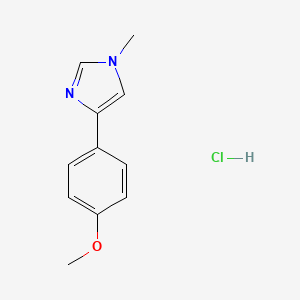
![(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid](/img/structure/B12933147.png)
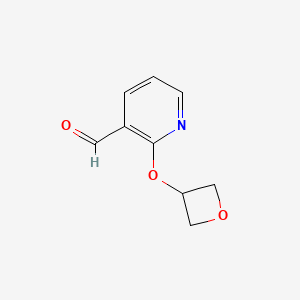
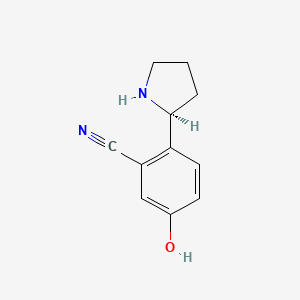
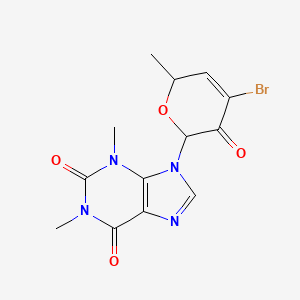
![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)

